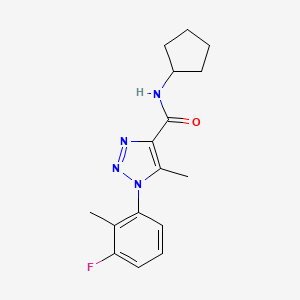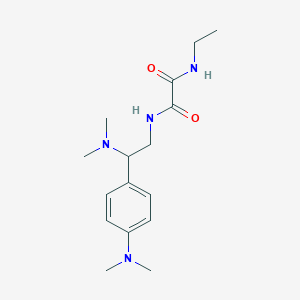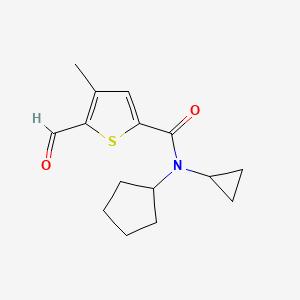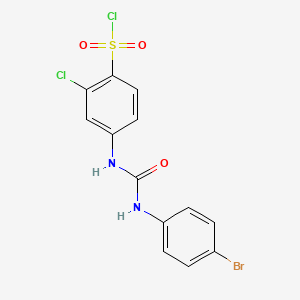
N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19FN4O and its molecular weight is 302.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound has been identified in the study of synthetic cannabinoids, where its structural analysis, synthesis, and characterization play a crucial role. A significant study in this area involves the identification and detailed analysis of similar compounds, which are often mislabeled as 'research chemicals'. These substances, including N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, demonstrate the complexity and challenges in accurately identifying and synthesizing novel chemical compounds for research purposes (McLaughlin et al., 2016).
Synthesis of Related Compounds
Research has focused on synthesizing related compounds, such as arylselanyl-1H-1,2,3-triazole-4-carboxylates and other triazole derivatives. These synthesis processes are crucial for developing new compounds with potential applications in various fields, including medicinal chemistry (Seus et al., 2012).
Antitumor and Antimicrobial Activities
Another important aspect of scientific research involving this compound is its potential antitumor and antimicrobial activities. Studies have been conducted to synthesize and evaluate related compounds, like substituted pyrazoles, for their cytotoxic effects against various cancer cell lines and their antimicrobial properties. This research is pivotal in discovering new therapeutic agents (Riyadh, 2011).
Structural and Biological Analysis
The synthesis and structural determination of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been explored. These studies often include analysis of the crystal structure and investigation of their biological activities, particularly in inhibiting cancer cell proliferation (Hao et al., 2017).
Development of Diagnostic Tools
Research involving these compounds also extends to the development of diagnostic tools. For example, triazole derivatives have been studied as potential positron emission tomography (PET) radioligands for imaging brain enzymes in monkeys. These studies contribute significantly to the field of neuroimaging and the diagnosis of neuroinflammatory diseases (Shrestha et al., 2018).
Propriétés
IUPAC Name |
N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-10-13(17)8-5-9-14(10)21-11(2)15(19-20-21)16(22)18-12-6-3-4-7-12/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDAAKRTYDNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2566793.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2566799.png)

![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)

![2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2566805.png)
![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)
